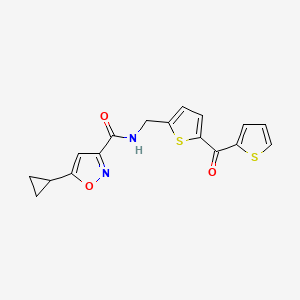
5-シクロプロピル-N-((5-(チオフェン-2-カルボニル)チオフェン-2-イル)メチル)イソキサゾール-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H14N2O3S2 and its molecular weight is 358.43. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
チオフェンとその置換誘導体は、この化合物の構造の一部であり、医薬品化学分野で興味深い用途を示す非常に重要なヘテロ環化合物クラスです . それらは、医薬品化学および材料科学においてさまざまな用途を持つ幅広い治療特性を持つことが報告されています .
抗炎症作用
スプロフェンなどのチオフェン骨格を持つ化合物は、非ステロイド性抗炎症薬として知られています . これは、問題の化合物が潜在的な抗炎症作用を持つことを示唆しています。
抗菌作用
チオフェン系分子は、抗菌特性など、多くの薬理学的特性を示します . これは、この化合物が新しい抗菌剤の開発に使用される可能性があることを示唆しています。
抗がん作用
チオフェン誘導体は、抗がん特性も示します . これは、この化合物が新しい抗がん剤の開発に使用される可能性があることを示唆しています。
工業化学
チオフェン誘導体は、工業化学および材料科学において腐食防止剤として使用されています . これは、この化合物が潜在的な産業用途を持つことを示唆しています。
有機半導体
チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています . これは、電子および材料科学分野での潜在的な用途を示唆しています。
有機発光ダイオード(OLED)
チオフェン系化合物は、有機発光ダイオード(OLED)の製造に使用されています . これは、ディスプレイ技術分野での潜在的な用途を示唆しています。
電位依存性ナトリウムチャネルブロッカー
アルチカインは、2,3,4-トリ置換チオフェンであり、ヨーロッパでは電位依存性ナトリウムチャネルブロッカーおよび歯科麻酔薬として使用されています . これは、麻酔薬および疼痛管理分野での潜在的な用途を示唆しています。
作用機序
Thiophene derivatives
Thiophene is a five-membered heterocyclic compound with a sulfur atom. Thiophene derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
生化学分析
Biochemical Properties
5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiophene moiety in the compound is known to exhibit interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the isoxazole ring can interact with proteins involved in signal transduction pathways, potentially modulating their activity . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of 5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell proliferation and apoptosis . Furthermore, the compound can alter gene expression profiles related to inflammatory responses and oxidative stress . These cellular effects underscore its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, the compound can activate transcription factors involved in stress responses, leading to changes in gene expression . These molecular interactions provide insights into its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, affecting its efficacy . These temporal effects are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are vital for understanding its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications . These localization patterns are essential for understanding its cellular effects and mechanism of action.
特性
IUPAC Name |
5-cyclopropyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-16(14-2-1-7-23-14)15-6-5-11(24-15)9-18-17(21)12-8-13(22-19-12)10-3-4-10/h1-2,5-8,10H,3-4,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTCECQIHAUMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Methylpiperazin-1-yl)-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methanone](/img/structure/B2525396.png)
![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-fluorobenzoic acid](/img/structure/B2525397.png)
![N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2525401.png)
![3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2525404.png)
![5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.0~3,8~.0~10,15~]heptadeca-1,3(8),4,6,9,11,16-heptaene](/img/structure/B2525405.png)
![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2525406.png)

![1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2525409.png)

![N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2525412.png)
![3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2525413.png)
![2,4'-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1'-biphenyl]-2,4'-disulfonate](/img/structure/B2525415.png)
![5-ethyl-6-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2525416.png)
![1-[(2Z)-4-methyl-2-[(4-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2525419.png)
